3-(2,2-difluoroethoxy)-5-(trifluoromethyl)benzoic acid
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Overview
Description
3-(2,2-Difluoroethoxy)-5-(trifluoromethyl)benzoic acid is a fluorinated aromatic compound that has garnered interest due to its unique chemical properties. The presence of both difluoroethoxy and trifluoromethyl groups imparts significant stability and reactivity, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nucleophilic substitution reaction of a suitable benzoic acid derivative with difluoroethanol, followed by trifluoromethylation using reagents such as trifluoromethyl iodide or trifluoromethyl sulfone .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and maximize yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Difluoroethoxy)-5-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
3-(2,2-Difluoroethoxy)-5-(trifluoromethyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s stability and reactivity make it useful in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound is used in the production of agrochemicals and materials with enhanced properties
Mechanism of Action
The mechanism of action of 3-(2,2-difluoroethoxy)-5-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong bonds with target molecules, leading to increased stability and reactivity. This can result in the modulation of enzyme activity or the inhibition of specific metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(2,2-Difluoroethoxy)-4-(trifluoromethyl)benzoic acid
- 4-(2,2-Difluoroethoxy)-2-(trifluoromethyl)benzoic acid
- 3-(2,2,2-Trifluoroethoxy)propionitrile
Uniqueness
3-(2,2-Difluoroethoxy)-5-(trifluoromethyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties compared to its analogs. The combination of difluoroethoxy and trifluoromethyl groups on the benzoic acid core enhances its stability and reactivity, making it particularly valuable in various applications .
Properties
CAS No. |
2490233-72-0 |
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Molecular Formula |
C10H7F5O3 |
Molecular Weight |
270.2 |
Purity |
95 |
Origin of Product |
United States |
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